Cas no 1025650-29-6 ((Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile)

(Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile
-
- MDL: MFCD00245063
- インチ: 1S/C21H24N2O2S/c1-15(2)17-5-9-19(10-6-17)23-14-21(13-22)26(24,25)20-11-7-18(8-12-20)16(3)4/h5-12,14-16,23H,1-4H3/b21-14-
- InChIKey: KLLYLIXCYZNGHW-STZFKDTASA-N
- SMILES: C(#N)/C(/S(C1=CC=C(C(C)C)C=C1)(=O)=O)=C/NC1=CC=C(C(C)C)C=C1
(Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-10791-50MG |
(2Z)-2-[4-(propan-2-yl)benzenesulfonyl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile |
1025650-29-6 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | MS-10791-100MG |
(2Z)-2-[4-(propan-2-yl)benzenesulfonyl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile |
1025650-29-6 | >90% | 100mg |
£146.00 | 2025-02-08 | |
abcr | AB161349-5g |
3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile; . |
1025650-29-6 | 5g |
€377.50 | 2024-06-12 | ||
Key Organics Ltd | MS-10791-10MG |
(2Z)-2-[4-(propan-2-yl)benzenesulfonyl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile |
1025650-29-6 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB161349-5 g |
3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile |
1025650-29-6 | 5 g |
€377.50 | 2023-07-20 | ||
Key Organics Ltd | MS-10791-5MG |
(2Z)-2-[4-(propan-2-yl)benzenesulfonyl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile |
1025650-29-6 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MS-10791-20MG |
(2Z)-2-[4-(propan-2-yl)benzenesulfonyl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile |
1025650-29-6 | >90% | 20mg |
£76.00 | 2023-04-18 | |
abcr | AB161349-1g |
3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile; . |
1025650-29-6 | 1g |
€211.30 | 2024-06-12 | ||
Key Organics Ltd | MS-10791-1MG |
(2Z)-2-[4-(propan-2-yl)benzenesulfonyl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile |
1025650-29-6 | >90% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB161349-10 g |
3-((4-(Isopropyl)phenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)prop-2-enenitrile |
1025650-29-6 | 10 g |
€482.50 | 2023-07-20 |
(Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
(Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrileに関する追加情報
Compound Introduction: (Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile (CAS No. 1025650-29-6)
The compound (Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile, identified by its CAS number 1025650-29-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a unique sulfonyl and nitrile functional group arrangement, has garnered attention for its potential applications in drug discovery and molecular research. The structural complexity of this compound, combined with its distinct chemical properties, positions it as a promising candidate for further exploration in medicinal chemistry.
At the core of this compound's interest lies its bifunctional nature, which integrates both anilino and phenylsulfonyl groups. The presence of these functional moieties not only enhances the compound's reactivity but also opens up diverse possibilities for its interaction with biological targets. Specifically, the anilino group is known for its ability to engage in hydrogen bonding, a critical factor in the design of bioactive molecules. Meanwhile, the sulfonyl group introduces a polar character that can influence solubility and metabolic stability, making it a valuable feature in drug development.
Recent studies have highlighted the importance of sulfonyl-containing compounds in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in modulating enzyme activity, receptor binding, and cellular signaling pathways. The particular arrangement of the sulfonyl and nitrile groups in (Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile suggests that it may exhibit unique pharmacological properties that are not fully understood at this time.
In terms of synthesis, this compound presents an intriguing challenge due to its complex structure. The synthesis involves multiple steps, including the formation of the sulfonyl group and the introduction of the nitrile moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to achieve the desired molecular architecture. These synthetic strategies not only showcase the versatility of modern organic chemistry but also highlight the compound's synthetic accessibility, which is crucial for large-scale production and further derivatization.
The pharmacological potential of (Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile has been explored through various preclinical studies. Initial investigations have indicated that this compound may possess properties relevant to therapeutic applications in areas such as anti-inflammatory and anti-cancer research. The ability of the anilino group to interact with biological targets suggests that it could serve as a scaffold for developing novel drugs targeting specific disease pathways. Additionally, the phenylsulfonyl moiety may contribute to enhanced binding affinity and selectivity.
One particularly notable aspect of this compound is its stereochemical configuration. The (Z) configuration at the double bond introduces a specific spatial arrangement that can significantly impact its biological activity. Stereochemistry plays a crucial role in drug design, as even small changes in molecular orientation can lead to dramatic differences in efficacy and selectivity. Therefore, understanding and controlling the stereochemistry of this compound is essential for optimizing its pharmacological profile.
The computational modeling of (Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile has provided valuable insights into its interactions with potential biological targets. Molecular dynamics simulations and docking studies have been employed to predict how this compound might bind to enzymes or receptors involved in disease processes. These computational approaches have helped researchers identify key interaction points and optimize the molecule's structure for improved bioactivity.
In conclusion, (Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile (CAS No. 1025650-29-6) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a significant role in advancing therapeutic strategies across various medical fields.
1025650-29-6 ((Z)-3-(4-propan-2-ylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile) Related Products
- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)
- 2287281-98-3(4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole)
- 148437-94-9(O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine)
- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
- 19142-73-5(2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)
- 1782051-01-7(3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)
- 58579-57-0((4-Methyl-2-nitrophenyl)methanamine)
- 16002-25-8((1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene)
- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)
- 362490-87-7(1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)
